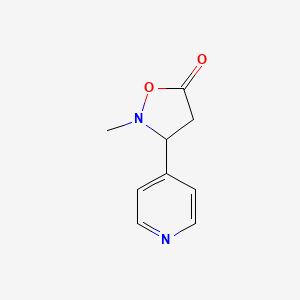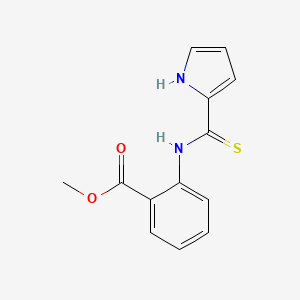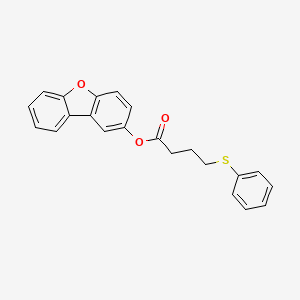
5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one is a chemical compound with the molecular formula C15H18N2O5 and a molecular weight of 306.31382 g/mol . This compound is characterized by a pyrrolidin-2-one core structure substituted with a butoxy group at the 5-position and a 4-nitrobenzoyl group at the 1-position. It is a member of the pyrrolidin-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate acyclic precursors.
Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions.
Attachment of the 4-Nitrobenzoyl Group: The 4-nitrobenzoyl group can be introduced through acylation reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The butoxy group can be substituted with other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one include:
Pyrrolidin-2-one: The parent compound, which lacks the butoxy and nitrobenzoyl substituents.
4-Nitrobenzoyl-pyrrolidin-2-one: A derivative with only the nitrobenzoyl group attached.
5-Butoxy-pyrrolidin-2-one: A derivative with only the butoxy group attached.
The uniqueness of this compound lies in the combination of both the butoxy and nitrobenzoyl groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
136410-10-1 |
|---|---|
Molekularformel |
C15H18N2O5 |
Molekulargewicht |
306.31 g/mol |
IUPAC-Name |
5-butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H18N2O5/c1-2-3-10-22-14-9-8-13(18)16(14)15(19)11-4-6-12(7-5-11)17(20)21/h4-7,14H,2-3,8-10H2,1H3 |
InChI-Schlüssel |
AOXAHNRBOUJRAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1CCC(=O)N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B12882908.png)
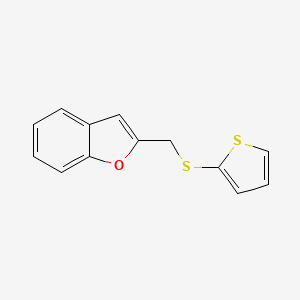
![Methyl 4-((1R,2S,3aR,8bR)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B12882925.png)
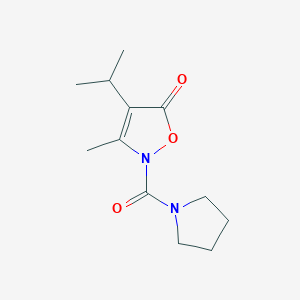
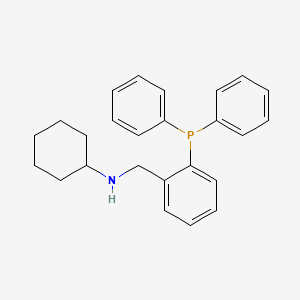
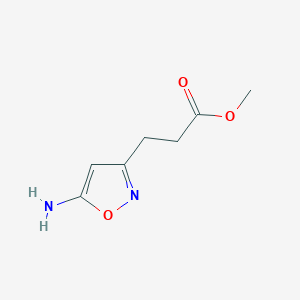
![4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline](/img/structure/B12882950.png)
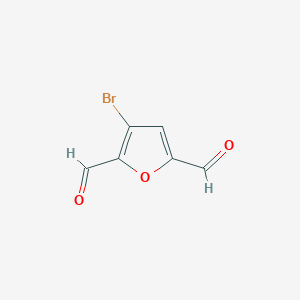
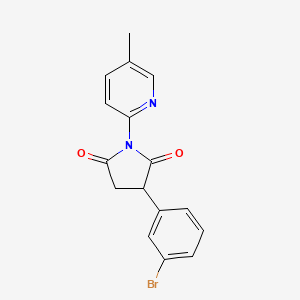
![2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one](/img/structure/B12882969.png)
